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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common sample
preparation techniques used in Transmission Electron Microscopy (TEM). Proper sample
preparation is a critical step to obtain high-quality, high-resolution images of ultrastructural
details of biological specimens, nanomaterials, and drug delivery systems.[1][2] The choice of
method depends on the sample type and the research question.

Negative Staining

Negative staining is a rapid and simple method ideal for visualizing isolated particulate samples
such as viruses, proteins, liposomes, and nanoparticles.[3][4][5] The sample is surrounded by
an electron-dense stain, creating a contrast that reveals the specimen’'s morphology.[3]

Experimental Protocol: Negative Staining
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Parameter Value/Range Notes

Sample Concentration >0.2 mg/mL Can be diluted if necessary.[6]

) Phosphotungstic acid (PTA) or
) ) 1-2% Uranyl Acetate in water )
Stain Solution ammonium molybdate can also

(pH ~4) be used.[3][6]

Formvar/carbon-coated copper  Glow discharge to make the

Grid Type ] -
grids surface hydrophilic.[6]
) ] . Can be varied from 10
Incubation Time (Sample) 1 minute ]
seconds to 1 minute.[5][6]
) ) To remove excess sample and
Washing Steps 3x with ultrapure water
salts.[6]
o ) _ Can be done in two steps: 15
Staining Time 1 minute (total)
seconds then 45 seconds.[6]
Methodology|[6]

e Glow-discharge a Formvar/carbon-coated EM grid for 1 minute to render the surface
hydrophilic.

o Apply 5 pL of the sample suspension onto the grid and incubate for 1 minute.
» Blot the excess liquid with filter paper.

e Wash the grid by placing it on three successive drops of ultrapure water, blotting in between
each wash.

o Apply the grid to a drop of 2% uranyl acetate solution for 15 seconds, blot, and then transfer
to a second drop for 45 seconds.

» Blot the grid completely dry.

e The sample is now ready for imaging in the TEM.
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Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for observing samples in a near-native, hydrated state by

rapidly freezing them in vitreous (non-crystalline) ice.[7][8] This method is essential for high-

resolution structural determination of proteins, complexes, and viruses.[7]

Plunge Freezing for Single Particle Analysis

This is the most common method for preparing samples for single-particle cryo-EM.

Experimental Protocol: Plunge Freezing

Parameter

Value/Range

Notes

Sample Concentration

50 NM - 5 pM

Highly dependent on the

sample.[9]

Sample Volume

3-4 uL

Applied to the EM grid.[10]

Grid Type

Holey carbon grids

The choice of hole size and

spacing is sample-dependent.

Blotting Time

1-10 seconds

Varies with sample and

environment.

Blotting Force

Variable

Optimized to create a thin film

of the sample.

Cryogen

Liquid ethane

Cooled by liquid nitrogen.[10]
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Methodology
e Glow discharge a holey carbon grid to make it hydrophilic.

 In a controlled environment (e.g., Vitrobot), apply 3-4 pL of the purified sample to the grid.
[10]

e The grid is then blotted with filter paper to create a thin aqueous film.

e The grid is rapidly plunged into liquid ethane, which is cooled by liquid nitrogen, to vitrify the
sample.[10]

e The vitrified grid is stored in liquid nitrogen until imaging.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://academic.oup.com/mam/article-pdf/20/S3/1418/48282295/mam1418.pdf
https://academic.oup.com/mam/article-pdf/20/S3/1418/48282295/mam1418.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Glow Discharge Holey Carbon Grid

'

Apply 3-4 L of Sample

'

Blot to Create Thin Film

Plunge into Liquid Ethane

Store in Liquid Nitrogen

Cryo-TEM Imaging

Click to download full resolution via product page

Plunge Freezing Workflow

High-Pressure Freezing (HPF) and Freeze Substitution
(FS)

For larger samples like tissues and cells (up to 200 um thick), high-pressure freezing followed
by freeze substitution is the method of choice to achieve excellent structural preservation.[11]
[12][13] HPF uses high pressure (~2100 bar) to prevent the formation of damaging ice crystals
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during rapid freezing.[11] Freeze substitution then gently dehydrates the sample at low

temperatures before embedding in resin.[8]

Experimental Protocol: HPF and Freeze Substitution

Parameter Value/Range

Notes

Freezing Method High-Pressure Freezing

~2100 bar, -196 °C.[11]

o ) Anhydrous acetone with
Freeze Substitution Medium

e.g., 2% 0Os0a4, 0.1% uranyl

fixatives acetate.
o Gradually warmed to room
Substitution Temperature -90°C
temperature.
Substitution Duration 1-3 days [14]
] o Gradual increase in resin
Resin Infiltration )
concentration
Embedding Resin Epon, Araldite, or Lowicryl [15]
Polymerization Heat or UV light Dependent on the resin used.

Methodology

o Load the sample into a specimen carrier and freeze using a high-pressure freezer.

o Transfer the frozen sample under liquid nitrogen to a pre-cooled freeze-substitution cocktail

(e.g., anhydrous acetone with 2% OsOa) at -90°C.[13]

 Incubate for 1-3 days at -90°C, then slowly warm the samples to room temperature over

several hours to days.[14]

» Rinse the samples with anhydrous acetone.

« Infiltrate the samples with a graded series of resin in acetone.

» Embed the samples in pure resin and polymerize in an oven or with UV light.
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¢ The resin-embedded block is now ready for ultramicrotomy.
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HPF and Freeze Substitution

Ultramicrotomy

Ultramicrotomy is the process of cutting resin-embedded samples into extremely thin sections
(typically 50-100 nm) using a specialized instrument called an ultramicrotome.[16][17][18]
These ultrathin sections are electron-transparent and can be placed on EM grids for TEM

imaging.[17]
Parameter Value/Range Notes
Section Thickness 50-100 nm For standard TEM.[17]
) ) Diamond knives are used for
Knife Type Diamond or glass . o
final sectioning.[17]
Cutting Speed 0.5-1.5mm/s Sample-dependent.[16]
Clearance Angle 5-6° [16]
Sections float on the water
Collection Liquid Water surface in a boat attached to
the knife.[17]
Methodology[16][17]

o Trim the resin block containing the sample to create a small, trapezoidal block face (typically
0.5-1 mm wide).

e Mount the trimmed block onto the ultramicrotome.

» Position a diamond knife with a water-filled boat adjacent to the block face.

o Cut thick sections (0.5-1 um) for light microscopy to identify the region of interest.
o Once the region of interest is located, begin cutting ultrathin sections (50-100 nm).

e The sections will float on the water surface as a ribbon.
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o Carefully collect the sections onto an EM grid.

« Allow the grid to dry before post-staining.

Resin-Embedded Block

Trim Block Face

l

Mount on Ultramicrotome

l

Cut Thick Sections (0.5-1 pm)
for Light Microscopy

'

Identify Region of Interest

Cut Ultrathin Sections (50-100 nm)

Collect Sections on Grid

l

Dry Grid

Ready for Staining & Imaging
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Ultramicrotomy Workflow

Immunogold Labeling

Immunogold labeling is a technique used to localize specific proteins or other antigens within a
sample at the ultrastructural level.[15] It involves using a primary antibody that binds to the
target antigen, followed by a secondary antibody conjugated to a colloidal gold particle, which
is electron-dense and visible in the TEM.[15] There are two main approaches: pre-embedding
and post-embedding labeling.[15]

Experimental Protocol: Post-Embedding Immunogold
Labeling

This protocol is for labeling antigens on the surface of ultrathin sections of resin-embedded
material. It generally provides better preservation of ultrastructure.[15]
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Parameter Value/Range Notes
o 2% Paraformaldehyde, 0.5%
Fixation [19]
Glutaraldehyde
) ) Hydrophilic resins like LR
Embedding Resin [15][19]

White or Lowicryl K4M

Blocking Solution

5% BSAin TBS or PBS

To prevent non-specific
antibody binding.[19]

Primary Antibody Incubation

3 hours at RT or overnight at
4°C

[19]

Diluted according to

Secondary Antibody Gold-conjugated (10-15 nm) manufacturer's instructions.
[19]

Secondary Antibody Incubation 1 hour at RT [19]

Washing Buffer 0.1% BSAin TBS [19]

Post-staining

Uranyl acetate and lead citrate

Optional, for enhanced

contrast.[19]

Methodology[19]

e Place the grid with the ultrathin section face down on a droplet of blocking solution (5%

BSA/TBS) for 10-20 minutes.

o Transfer the grid to a droplet of the primary antibody diluted in 1% BSA/TBS and incubate for

3 hours at room temperature or overnight at 4°C.

o Wash the grid by transferring it through a series of 5 droplets of washing buffer (0.1% BSA-

TBS), 2 minutes each.

o Transfer the grid to a droplet of the gold-conjugated secondary antibody and incubate for 1

hour.

o Wash the grid by transferring it through 5 droplets of distilled water, 2 minutes each.
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+ Optionally, post-stain the section with uranyl acetate and lead citrate.

¢ Allow the grid to dry completely before imaging.

Ultrathin Section on Grid

Blocking
(5% BSA/TBS, 10-20 min)

.

Primary Antibody Incubation
(3h RT or O/N 4°C)

.

Wash
(5%2 min, 0.1% BSA-TBS)

Secondary Antibody (Gold-conjugated)

(1h RT)

Wash
(5%2 min, dH20)

l

Post-stain (Optional)
(Uranyl Acetate & Lead Citrate)

'

Dry Grid

Ready for TEM Imaging
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Post-Embedding Immunogold Labeling

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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